molecular formula C21H32ClNO2 B1231282 Kalihinol Y

Kalihinol Y

Cat. No. B1231282
M. Wt: 365.9 g/mol
InChI Key: WNCZWKCUIVEIGJ-ZWOJUXLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kalihinol Y is a natural product found in Acanthella, Acanthella pulcherrima, and Acanthella cavernosa with data available.

Scientific Research Applications

Antimalarial Activity

Kalihinol Y, along with other kalihinane diterpenoids, has been studied for its antimalarial properties. Specifically, kalihinol A, a related compound, demonstrated significant in vitro antimalarial activity (Miyaoka et al., 1998). Further research into simplified kalihinol analogues has shown that many of these analogues retain potent antimalarial activity, highlighting the potential of kalihinol Y and related compounds in this area (Daub et al., 2017).

Chemical Synthesis

The total synthesis of kalihinol C, a bis-isonitrile marine diterpenoid closely related to kalihinol Y, has been reported, demonstrating the feasibility of synthesizing complex kalihinol structures in a laboratory setting (White et al., 2004). This paves the way for the synthesis and study of kalihinol Y.

Optical Properties

Kalihinol derivatives have been studied for their unique optical properties. These studies utilize various spectroscopic techniques to explore the electronic excitation characteristics of compounds like kalihinol D, A, and kalihinene Y, which provide insights into the molecular characteristics of these compounds and their potential applications in material science (Fan & Sun, 2020).

Inhibition of Chromosome Separation

Research has shown that kalihinol F, another compound in the kalihinol family, can inhibit chromosome separation in fertilized starfish eggs, suggesting that compounds like kalihinol Y may have applications in studying cellular division and genetics (Ohta et al., 2003).

Antifouling Properties

Kalihinols, including kalihinol Y, are being explored for their antifouling properties. This is particularly relevant in marine biology and environmental studies, where controlling biofouling is a significant challenge (Okino et al., 1995).

properties

Product Name

Kalihinol Y

Molecular Formula

C21H32ClNO2

Molecular Weight

365.9 g/mol

IUPAC Name

(1R,2R,4aS,8S)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol

InChI

InChI=1S/C21H32ClNO2/c1-13-7-8-15(21(5)12-10-16(22)19(2,3)25-21)17-14(13)9-11-20(4,24)18(17)23-6/h14-18,24H,1,7-12H2,2-5H3/t14-,15+,16+,17?,18-,20-,21-/m1/s1

InChI Key

WNCZWKCUIVEIGJ-ZWOJUXLASA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C(O1)(C)C)Cl)[C@H]2CCC(=C)[C@@H]3C2[C@H]([C@](CC3)(C)O)[N+]#[C-]

Canonical SMILES

CC1(C(CCC(O1)(C)C2CCC(=C)C3C2C(C(CC3)(C)O)[N+]#[C-])Cl)C

synonyms

kalihinol Y

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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